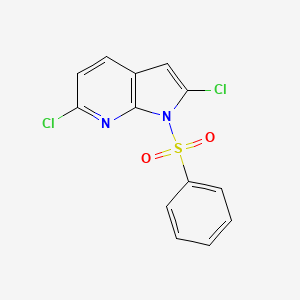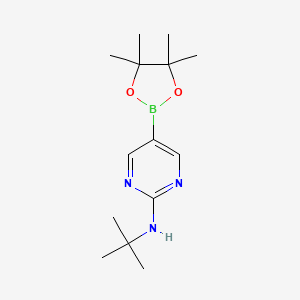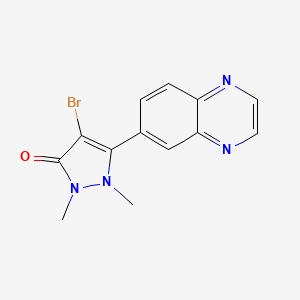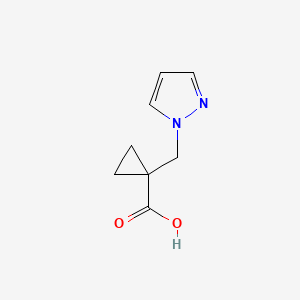
1-(Phenylsulfonyl)-2,6-dichloro-7-azaindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Phenylsulfonyl) compounds are a class of organic compounds that contain a phenylsulfonyl group. This group consists of a phenyl ring bonded to a sulfonyl group (-SO2-). These compounds are often used as building blocks in organic synthesis .
Synthesis Analysis
While specific synthesis methods for “1-(Phenylsulfonyl)-2,6-dichloro-7-azaindole” are not available, similar compounds such as 1-(Phenylsulfonyl)indole and 1-(Phenylsulfonyl)pyrrole have been synthesized . The synthesis often involves reactions with phenylsulfonyl chloride or other sulfonylating agents .
Molecular Structure Analysis
The molecular structure of 1-(Phenylsulfonyl) compounds can be analyzed using various techniques such as X-ray crystallography . Density Functional Theory (DFT) calculations and Molecular Orbital Calculations can also provide insights into the molecular structure .
Chemical Reactions Analysis
1-(Phenylsulfonyl) compounds can undergo various chemical reactions. For example, 1-(Phenylsulfonyl)pyrrole has been reported to undergo substitution reactions . The 1-(Phenylsulfonyl) group serves as an N-blocking and directing group in these reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(Phenylsulfonyl) compounds can vary depending on the specific compound. Factors such as molecular weight, solubility, melting point, and boiling point can be determined through various analytical techniques .
Safety and Hazards
Future Directions
The use of 1-(Phenylsulfonyl) compounds in organic synthesis is a topic of ongoing research. New catalytic approaches for C–S bond functionalization of sulfones are being explored, which could expand the versatility of these compounds . Additionally, the development of new synthetic methods and applications of these compounds in the synthesis of natural products is a promising area of future research .
Properties
IUPAC Name |
1-(benzenesulfonyl)-2,6-dichloropyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O2S/c14-11-7-6-9-8-12(15)17(13(9)16-11)20(18,19)10-4-2-1-3-5-10/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDMFRIBAHQCFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 3,6-diazabicyclo[3.2.2]nonane-6-carboxylate](/img/structure/B567155.png)
![1-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B567158.png)









![4-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine](/img/structure/B567173.png)

